

# STS-E412 CAS number 1609980-39-3 information

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## Compound of Interest

Compound Name: STS-E412

Cat. No.: B611040

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## STS-E412: A Technical Guide for Researchers

CAS Number: 1609980-39-3

Molecular Formula:  $C_{15}H_{15}ClN_4O_2$

Molecular Weight: 318.76 g/mol

This technical guide provides an in-depth overview of **STS-E412**, a novel, non-peptidyl small molecule for researchers, scientists, and drug development professionals. **STS-E412** is a selective activator of the tissue-protective erythropoietin receptor (EPOR)/CD131 heterodimer, offering potential therapeutic applications in neurodegenerative diseases and organ protection.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Chemical and Physical Properties

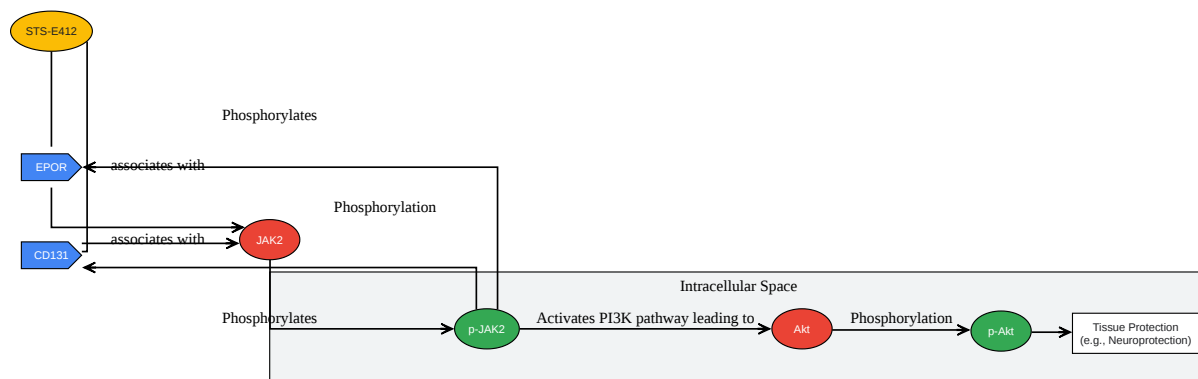
Property	Value	Reference
IUPAC Name	2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1][2]triazolo[1,5-a]pyrimidine	
Appearance	Solid	
Purity	≥97%	
Solubility	DMSO: 30 mg/mL (94.11 mM)	
Storage	Store at 0-8°C. For long-term storage, -80°C is recommended for up to 6 months.	

## Mechanism of Action and Signaling Pathway

**STS-E412** selectively activates the tissue-protective EPOR/CD131 receptor complex. This activation triggers a downstream signaling cascade, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon binding of **STS-E412**, the EPOR/CD131 heterodimer undergoes a conformational change, leading to the autophosphorylation and activation of JAK2. Activated JAK2 then phosphorylates key tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. While the specific STAT proteins activated by **STS-E412** are not fully elucidated in the provided search results, the activation of the JAK/STAT pathway is a critical step.

Furthermore, **STS-E412** has been shown to induce the phosphorylation of Akt (also known as protein kinase B), a key downstream effector in cell survival pathways. The activation of the PI3K/Akt pathway is a crucial component of the tissue-protective effects mediated by **STS-E412**.

A key feature of **STS-E412** is its selectivity for the EPOR/CD131 heterodimer over the EPOR/EPOR homodimer, which is responsible for erythropoiesis. This selectivity minimizes the risk of hematopoietic side effects, such as an increase in red blood cell production, which can be a concern with non-selective EPO receptor agonists.



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**STS-E412** signaling pathway. (Max Width: 760px)

## Preclinical Data

**STS-E412** has demonstrated significant tissue-protective effects in various preclinical models.

## In Vitro Efficacy

Cell Type	Assay	Endpoint Measured	Effective Concentration	Reference
Human Neuronal Cells	Receptor Phosphorylation Assay	EPOR Phosphorylation	Low nanomolar	
Primary Neuronal Cells	Cytotoxicity Assay	Cell Viability	Low nanomolar	
Renal Proximal Tubular Cells	Cytotoxicity Assay	Cell Viability	Low nanomolar	
HEK293 (EPOR/CD131 transfected)	Western Blot	Phosphorylation of EPOR, CD131, JAK2, Akt	10-1000 nM	

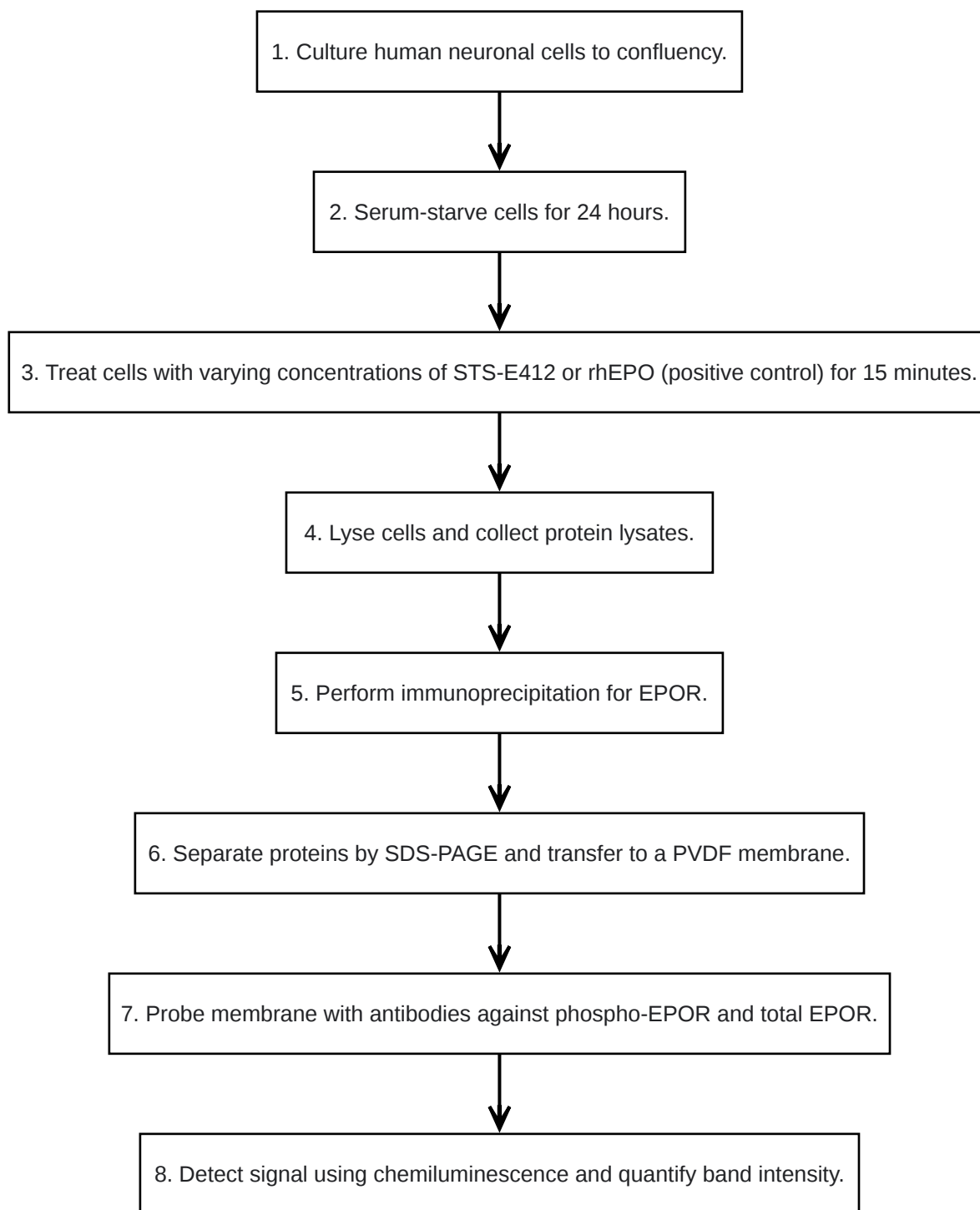
## Selectivity

**STS-E412** shows a high degree of selectivity for the EPOR/CD131 heterodimer, with no significant activation of the EPOR/EPOR homodimer observed. This was confirmed by the lack of effect in erythroleukemia cell lines (TF-1) and CD34+ progenitor cells, which primarily express the EPOR/EPOR homodimer.

## Experimental Protocols

### Receptor Phosphorylation Assay in Human Neuronal Cells

This protocol is a summary of the methods described in the cited literature.



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Workflow for Receptor Phosphorylation Assay. (Max Width: 760px)

Materials:

- Human neuronal cell line
- Cell culture medium and serum
- **STS-E412**
- Recombinant human EPO (rhEPO)
- Lysis buffer
- Antibodies: anti-EPOR, anti-phospho-EPOR
- Protein A/G agarose beads
- SDS-PAGE gels and buffers
- PVDF membrane
- Chemiluminescent substrate

Procedure:

- Human neuronal cells are cultured to near confluence in appropriate media.
- Prior to treatment, cells are serum-starved for 24 hours to reduce basal receptor activation.
- Cells are then treated with a range of concentrations of **STS-E412** or a positive control (e.g., rhEPO) for 15 minutes at 37°C.
- Following treatment, the cells are washed with cold PBS and lysed.
- The cell lysates are clarified by centrifugation, and the supernatant containing the protein is collected.
- Immunoprecipitation is performed using an antibody against the EPO receptor to isolate the receptor protein.
- The immunoprecipitated proteins are then separated by size using SDS-PAGE and transferred to a PVDF membrane.

- The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the EPO receptor.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- The signal is detected using a chemiluminescent substrate, and the bands are visualized and quantified. The results are typically normalized to the total amount of EPO receptor protein.

## Safety and Toxicology

A Safety Data Sheet (SDS) for **STS-E412** indicates that it is harmful if swallowed and causes skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

## Conclusion

**STS-E412** is a promising research compound that selectively activates the tissue-protective EPOR/CD131 receptor. Its ability to promote cell survival signaling pathways in neuronal and renal cells, coupled with its selectivity and favorable permeability characteristics, makes it a valuable tool for investigating the therapeutic potential of activating this pathway in the context of neurodegenerative diseases and organ damage. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

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## References

- 1. Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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